
2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including a triazine ring, a thioamide group, and a chlorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazine ring, followed by the introduction of the thioamide and chlorophenyl groups. Similar compounds have been synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The benzyl group would be attached to one of the nitrogen atoms in the triazine ring, and the thioamide group would be attached to another nitrogen atom in the ring. The chlorophenyl group would be attached to the carbon atom in the thioamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the triazine ring, the thioamide group, and the chlorophenyl group. The triazine ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions. The thioamide group could also be reactive, particularly towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could contribute to its stability and solubility, while the thioamide group could influence its reactivity. The chlorophenyl group could also affect its lipophilicity, which could in turn influence its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
Research has demonstrated that derivatives of 1,2,4-triazine, which include the compound , possess significant antimicrobial and antitumor activities. For instance, the synthesis of fused 1,2,4-triazines has been explored for their potential in antimicrobial and antitumor applications. These compounds, including variations of 1,2,4-triazine derivatives, were primarily screened for their in vitro antimicrobial and antitumor efficacy, indicating their promise in these areas (Abd El-Moneim et al., 2015).
Antioxidant Activities
Further studies have evaluated the antioxidant properties of nitrogen heterocycles derived from similar compounds. This research showed that certain derivatives possess antioxidant activities alongside their antitumor effects, suggesting the dual functionality of these compounds in therapeutic applications (El-Moneim et al., 2011).
Biological Activities of Novel Triazole Compounds
The compound has structural similarities with triazole compounds containing a thioamide group. These compounds have been synthesized and found to exhibit antifungal and plant growth-regulating activities. This highlights the versatility of the chemical framework in producing substances with varied biological effects (Li Fa-qian et al., 2005).
Structural Variations and Metabolic Stability
Research into structural analogs has led to the development of compounds with improved metabolic stability, critical for pharmacological efficacy. Investigations into various 6,5-heterocycles as alternatives have yielded analogs with similar in vitro potency and in vivo efficacy, while significantly reducing metabolic deacetylation, enhancing the compound's stability (Stec et al., 2011).
Direcciones Futuras
Future research on this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. In addition, it could be interesting to investigate its potential biological activities and applications, given the interesting features of its molecular structure .
Propiedades
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-13-6-8-14(9-7-13)20-16(24)11-26-18-21-17(25)15(22-23-18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEOAFCJWVZSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


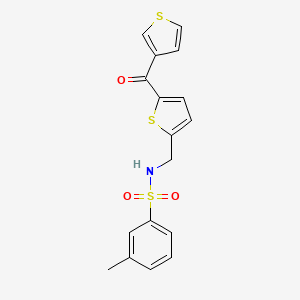

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2923134.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)
![[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2923136.png)
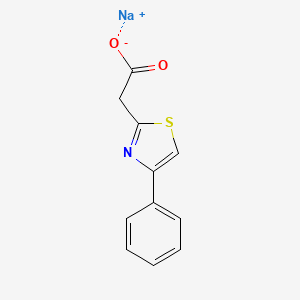
![ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923140.png)
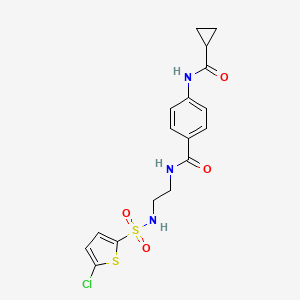
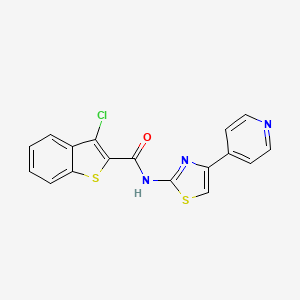
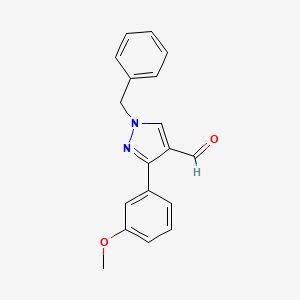
![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

